Product packaging for Ascochytatin(Cat. No.:)

Ascochytatin

Cat. No.: B1263466
M. Wt: 366.3 g/mol
InChI Key: WPTGKUTUOFNZAS-WTGUMLROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascochytatin is a secondary metabolite of interest in plant pathological and biochemical research. Compounds in this class are often studied for their role in the virulence of plant pathogenic fungi, particularly those in the genus Ascochyta which cause devastating blight diseases in legume crops like chickpeas worldwide . Researchers utilize such phytotoxins to investigate host-pathogen interactions, study mechanisms of fungal pathogenicity, and elucidate plant defense responses . The specific mode of action of this compound is an area of active investigation, as understanding these pathways is crucial for developing novel strategies for crop disease management. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O7 B1263466 Ascochytatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1'aR,3S,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7',8-tetrol

InChI

InChI=1S/C20H14O7/c21-9-6-7-13-14-8(9)2-1-3-12(14)26-20(27-13)16-11(23)5-4-10(22)15(16)17(24)18-19(20)25-18/h1-7,17-19,21-24H/t17-,18-,19-,20+/m1/s1

InChI Key

WPTGKUTUOFNZAS-WTGUMLROSA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2C(=C1)O[C@@]4(O3)[C@H]5[C@H](O5)[C@@H](C6=C(C=CC(=C46)O)O)O)O

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C5C(O5)C(C6=C(C=CC(=C46)O)O)O)O

Synonyms

ascochytatin

Origin of Product

United States

Biological Origins and Cultivation Strategies of Ascochytatin Producing Organisms

Taxonomic Identification and Ecological Niche of Ascochyta sp. NGB4

Ascochytatin is produced by the fungal strain Ascochyta sp. NGB4. researchgate.netresearchgate.netnih.gov This organism was isolated from a unique marine environment, specifically from a floating, decaying rope collected at a fishing port in the Nagasaki prefecture, Japan. nih.gov This origin underscores its classification as a marine-derived fungus, a group of organisms adapted to environments with distinct characteristics such as high salinity, pressure, and unique nutrient availability. nih.gov

The genus Ascochyta belongs to the family Didymellaceae within the phylum Ascomycota. ontosight.aimarinespecies.orgusda.gov Fungi in this genus are widespread, with many species known as plant pathogens that cause diseases like Ascochyta blight in economically important crops such as chickpeas, peas, and cereals. ontosight.aiwikipedia.org The species are characterized by the production of asexual spores (conidia) within structures called pycnidia. ontosight.aiwikipedia.org While many Ascochyta species are terrestrial, the isolation of strain NGB4 from a marine setting points to the metabolic versatility and broad ecological distribution of this genus.

The marine environment, covering over 70% of the Earth's surface, is a reservoir of immense biological and chemical diversity. frontiersin.org Marine fungi, in particular, have emerged as a prolific source of novel secondary metabolites with a wide range of biological activities. nih.govjmb.or.krresearchgate.net These organisms thrive in diverse and often extreme habitats, from coastal sediments and mangroves to deep-sea hydrothermal vents and in association with other marine life like sponges, algae, and corals. frontiersin.orgtandfonline.com

The unique environmental pressures of marine habitats—including high salinity, low temperatures, high pressure, and specific nutrient limitations—are believed to drive the evolution of unique metabolic pathways in fungi. nih.govtandfonline.com This leads to the production of structurally complex and often unprecedented natural products that are not found in their terrestrial counterparts. frontiersin.org

Research into marine-derived fungi has yielded thousands of bioactive compounds, including polyketides, alkaloids, terpenoids, steroids, and peptides. nih.govmdpi.commdpi.com These compounds exhibit a broad spectrum of activities, making them valuable leads for drug discovery and development. frontiersin.orgresearchgate.net Genera such as Aspergillus, Penicillium, and Chaetomium are frequently isolated from marine sources and are known to be rich producers of these metabolites. jmb.or.krtandfonline.commdpi.com The discovery of this compound from a marine-derived Ascochyta species further validates the strategy of exploring marine fungal biodiversity for novel chemical entities. nih.gov

The production of secondary metabolites by fungi is highly dependent on cultivation conditions. Maximizing the yield of a target compound like this compound in vitro requires the systematic optimization of fermentation parameters. This approach, often termed "One Strain Many Compounds" (OSMAC), involves manipulating physical and chemical factors to influence fungal growth and metabolism. mdpi.comnih.gov

Key parameters that can be optimized include the composition of the culture medium, temperature, pH, aeration, and incubation time. Studies on other Ascochyta species, such as A. rabiei, and other filamentous fungi provide a framework for this process. For instance, the choice of substrate is critical; different media like Potato Dextrose Broth (PDB), Czapek-Dox, and solid substrates like rice or soy hulls can dramatically alter the metabolic profile of a fungus. nih.govtandfonline.comresearchgate.net

For Ascochyta rabiei, solid-state fermentation on soy hull pellets has been shown to support the production of polyketide secondary metabolites, with yields peaking after 18 days of cultivation. tandfonline.com Similarly, for Ascochyta fabae, the culture medium significantly impacted the types of secondary metabolites produced. nih.gov Light conditions can also influence metabolic processes in some fungi, although it was not found to be a requirement for solanapyrone production in A. rabiei. tandfonline.com For the production of this compound by Ascochyta sp. NGB4, a submerged cultivation approach in a liquid medium followed by a specific incubation period would be the starting point for optimization, systematically varying nutritional sources (carbon, nitrogen) and physical parameters to enhance the final yield. mdpi.comnih.gov

Analysis of Marine-Derived Fungal Biodiversity as a Source of Bioactive Metabolites

Methodologies for Isolation and Purification of this compound for Research Applications

Following fermentation, the target compound must be extracted from the culture broth and fungal mycelium and then purified from a complex mixture of other metabolites. This process is crucial for obtaining the pure substance required for structural analysis and biological assays.

Chromatography is the cornerstone technique for the isolation and purification of natural products from complex fungal extracts. e3s-conferences.orghilarispublisher.com The process typically begins with a liquid-liquid extraction of the culture broth and/or mycelium using an organic solvent like ethyl acetate (B1210297) (EtOAc). scielo.br This crude extract is then subjected to a series of chromatographic steps.

A common initial step is column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20. hilarispublisher.comscielo.br In the reported isolation of this compound, the crude extract was first applied to a silica gel column. researchgate.net This technique separates compounds based on their polarity, with different solvent systems (the mobile phase) used to elute fractions of decreasing polarity. hilarispublisher.comslideshare.net

For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is employed. e3s-conferences.orgchromatographyonline.com HPLC uses high pressure to pass the solvent through a column packed with smaller particles, leading to superior separation. cpur.in Reverse-phase HPLC, often with a C18 column, is frequently used, where compounds are separated based on their hydrophobicity. mdpi.comsnu.ac.kr The isolation of this compound involved further purification of the fractions obtained from column chromatography, likely using preparative HPLC to achieve the final pure compound. researchgate.net Other advanced techniques like centrifugal partition chromatography (CPC), which operates on a liquid-liquid partitioning principle, also offer powerful means for separating natural products. chromatographyonline.com

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a combination of high-resolution spectroscopic techniques. scribd.comintertek.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) established its molecular formula as C₂₀H₁₄O₇. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. researchgate.netfrontiersin.org It provides information about the carbon-hydrogen framework. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR identify the different types of protons and carbons present and their chemical environments. lehigh.edu For this compound, ¹³C NMR data revealed 20 carbon signals. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the assembly of the planar structure. researchgate.netfrontiersin.org

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive evidence of its three-dimensional structure and relative stereochemistry. The structure of this compound, including its relative configuration, was confirmed by an X-ray crystallographic analysis of a colorless needle-like crystal grown from methanol. researchgate.netnih.gov The absolute stereochemistry was further determined using the modified Mosher's method. researchgate.netnih.gov

Data Tables

Physicochemical Properties of this compound

This table summarizes the physical and chemical properties reported for the this compound compound.

Property Value Source
Appearance Colorless needle researchgate.net
Molecular Formula C₂₀H₁₄O₇ researchgate.net
Molecular Weight 366.0794 researchgate.net
UV λmax (MeOH) nm (log ε) 229 (4.56), 273 (3.92), 318 (3.80), 330 (3.82) researchgate.net

| IR (KBr) νmax cm⁻¹ | 3400, 1630, 1600, 1460, 1260, 1180 | researchgate.net |

¹³C and ¹H NMR Spectral Data for this compound (in CD₃OD)

This table presents the Nuclear Magnetic Resonance data used for the structural elucidation of this compound. researchgate.netresearchgate.net

Position δC (ppm) δH (ppm, mult., J in Hz)
1 100.3 (s) -
2 53.0 (d) 3.82 (d, 4.5)
3 68.3 (d) 4.38 (t, 4.5)
4 71.7 (d) 4.90 (d, 4.5)
4a 128.5 (s) -
5 115.3 (d) 7.04 (d, 8.5)
6 125.6 (d) 7.27 (t, 8.5)
7 115.3 (d) 6.80 (d, 8.5)
8 154.3 (s) -
8a 116.5 (s) -
1' 143.1 (s) -
2' 108.6 (d) 6.94 (d, 8.5)
3' 107.0 (d) 6.69 (d, 8.5)
4' 153.2 (s) -
4a' 110.1 (s) -
5' 116.5 (d) 7.74 (d, 8.5)
6' 127.3 (d) 7.37 (t, 8.5)
7' 109.8 (d) 6.87 (d, 8.5)
8' 149.3 (s) -
8a' 113.6 (s) -

Elucidation of Ascochytatin Biosynthetic Pathways and Genetic Determinants

Investigations into the Polyketide Nature of Ascochytatin Biosynthesis

This compound is a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits by large enzymes known as polyketide synthases (PKS). nih.govmdpi.comnih.gov Its structural similarity to the well-known mycotoxin citrinin (B600267) strongly suggested a polyketide origin. nih.govnih.gov Fungi, in particular, are prolific producers of polyketides, which exhibit a vast range of biological activities. nih.govnih.gov The biosynthesis of these compounds is encoded by genes often physically clustered together on the chromosome, known as biosynthetic gene clusters (BGCs). nih.govbiorxiv.org

Investigations into fungi from the Didymellaceae family, including pathogenic Ascochyta species, confirmed the polyketide-derived nature of this compound. nih.govnih.gov These fungi are known to produce a diverse array of secondary metabolites that play roles in pathogenicity and ecological competition. nih.govasm.org

Identification and Characterization of the this compound Polyketide Synthase (PKS) Gene

A key breakthrough in understanding this compound biosynthesis was the identification of the specific non-reducing polyketide synthase (PKS) gene responsible for its formation. nih.govnih.gov In the filamentous fungus Ascochyta fabae, a PKS gene, designated pksAC, was identified and confirmed to be essential for this compound production. nih.govnih.govpawsey.org.au

To validate its function, researchers created a targeted deletion of the pksAC gene. The resulting A. fabae mutant was unable to produce this compound and its derivative, ascochital, confirming that pksAC is the central enzyme initiating the biosynthetic pathway. nih.govnih.gov This finding is a classic example of how genetic manipulation is used to decipher the function of genes within secondary metabolite pathways.

Genomic Organization and Analysis of this compound Biosynthetic Gene Clusters (BGCs)

Fungal biosynthetic genes are typically organized in co-regulated clusters, which simplifies their inheritance and regulation. biorxiv.orgmdpi.com Analysis of the genomic region surrounding the pksAC gene in Ascochyta fabae revealed a putative biosynthetic gene cluster (BGC) comprising 11 genes. nih.govnih.gov This cluster contains the core pksAC gene along with other genes predicted to encode enzymes for tailoring reactions, transport, and regulation, which are necessary to complete the biosynthesis of the final this compound molecule.

Genomic comparisons show that this this compound BGC has undergone significant evolutionary changes, including gene rearrangement and gain-and-loss events, when compared to the BGC for the structurally similar mycotoxin citrinin in the fungus Monascus ruber. nih.gov

Table 1: Comparison of this compound and Citrinin Biosynthetic Gene Clusters

FeatureThis compound BGC (A. fabae)Citrinin BGC (M. ruber)Reference
Core Enzyme pksAC (Polyketide Synthase)PKS gene for citrinin nih.govnih.gov
Putative Gene Count 11 genes- nih.gov
Evolutionary Relationship Shows rearrangement and gene gain/loss relative to the citrinin cluster.- nih.gov

Comparative Biosynthetic Pathway Analysis with Structurally Related Spirodioxynaphthalenes

This compound belongs to the spirodioxynaphthalene class of fungal metabolites. researchgate.net This group is characterized by a spiroketal ring system derived from 1,8-dihydroxynaphthalene units. researchgate.netmdpi.com Comparing the biosynthesis of this compound with other spirodioxynaphthalenes, such as palmarumycins and the related polyketide citrinin, provides insights into the shared and divergent enzymatic steps that create this structural diversity. nih.govresearchgate.net The biosynthesis generally proceeds through a polyketide pathway that involves oxidative coupling to form the defining spiro linkage. researchgate.net

Evolutionary Trajectories of Secondary Metabolite Production in Ascochyta Species

A compelling example is seen in species closely related to the this compound-producing A. fabae. In the sister taxa Ascochyta lentis and A. lentis var. lathyri, homologs of the essential pksAC gene are present but contain nonsense mutations. nih.govnih.gov These mutations result in the production of a truncated, non-functional PKS enzyme, thereby abrogating the ability of these species to synthesize this compound. nih.govnih.gov This indicates that point mutations can be a significant driver of chemical diversity and the loss of specific metabolic pathways in fungi.

Strategies for Heterologous Expression and Pathway Reconstruction of this compound

Heterologous expression, which involves transferring a biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful strategy for studying and producing natural products. nih.govmdpi.com For this compound, this would involve cloning the entire 11-gene BGC from A. fabae into a suitable fungal host, such as Aspergillus nidulans or a yeast strain, which is optimized for high-yield production. biorxiv.orgmdpi.com

Successful pathway reconstruction requires not only the transfer of genes but also ensuring that the heterologous host can supply the necessary precursor molecules (e.g., acetyl-CoA and malonyl-CoA) and that the expressed enzymes function correctly. nih.govrsc.org Metabolic engineering of the host strain may be necessary to increase the flux of primary metabolites into the reconstructed this compound pathway to achieve viable production levels. mdpi.com

Enzymatic Mechanisms in this compound Formation

The formation of this compound is a multi-step enzymatic process initiated by the polyketide synthase pksAC. This enzyme catalyzes the iterative condensation of acetate (B1210297) units to form a linear polyketide chain. nih.govnih.gov Following its synthesis, this polyketide intermediate undergoes a series of transformations catalyzed by other enzymes in the BGC.

A critical step in the biosynthesis of spirodioxynaphthalenes like this compound is the formation of the characteristic spiroketal core. researchgate.net This is believed to occur through an oxidative cyclization or other enzymatic transformations that link two naphthalene-derived units. researchgate.net While the precise sequence and mechanisms of these tailoring enzymes in the this compound pathway are still under investigation, they likely include oxidoreductases, cyclases, and potentially transferases that modify the polyketide backbone to yield the final complex structure of this compound.

Mechanistic Investigations of Ascochytatin S Biological Activities at the Molecular Level

Targeting Bacterial Regulatory Systems by Ascochytatin

This compound exhibits a bacteriostatic effect by interfering with crucial bacterial growth regulatory systems. scribd.com This interference disrupts the normal cellular processes necessary for bacterial proliferation.

A primary mechanism of this compound's antibacterial action is its targeting of two-component regulatory systems (TCS). ebin.pub These systems are fundamental signaling pathways in bacteria, enabling them to adapt to environmental changes. The YycG/YycF system, also known as WalK/WalR, is a highly conserved and essential TCS in low-G+C Gram-positive bacteria. psu.eduresearchgate.netpsu.edu It plays a critical role in cell wall metabolism and is vital for cell viability. psu.edunih.gov

This compound is thought to specifically target the YycG/YycF TCS. ebin.pub This is supported by observations that it is more active against a temperature-sensitive mutant of Bacillus subtilis (CNM2000) than the wild-type strain. ebin.pub By modulating this system, this compound likely disrupts the expression of genes involved in cell wall synthesis and degradation, leading to an inhibition of bacterial growth. psu.edunih.gov The YycF response regulator, in particular, controls the expression of genes encoding autolysins and components for teichoic acid biosynthesis. nih.gov

Table 1: Key Components of the YycG/YycF Two-Component System

Component Type Function Reference
YycG (WalK) Histidine Kinase Senses environmental signals and autophosphorylates. psu.eduresearchgate.net
YycF (WalR) Response Regulator Receives the phosphoryl group from YycG and binds to DNA to regulate gene expression. psu.eduresearchgate.netnih.gov

| YycH, YycI | Auxiliary Proteins | Thought to play roles in signaling through the YycG kinase. | psu.edu |

The disruption of regulatory systems like YycG/YycF by this compound has a cascading effect on various cellular processes essential for bacterial growth. The inhibition of this system leads to a bacteriostatic effect, effectively halting bacterial proliferation. scribd.com

Modulation of Two-Component Regulatory Systems (e.g., YycG/YycF)

Interactions with Eukaryotic Cellular Targets in Fungal Systems

This compound also demonstrates significant activity against eukaryotic organisms, specifically fungi like Candida albicans. ebin.pub Its mechanisms in these systems involve targeting cellular components and pathways that are distinct from its bacterial targets but equally vital for fungal survival and development.

The antifungal activity of this compound is linked to its ability to inhibit critical pathways for fungal growth and development. mdpi.com Fungi, being eukaryotes, possess complex cellular machinery for processes like cell division, morphogenesis, and the maintenance of cell wall integrity. mdpi.commdpi.com

One of the key targets for many antifungal compounds is the fungal cell wall and the pathways responsible for its synthesis. frontiersin.org For instance, the synthesis of β-1,3-glucan and chitin (B13524) are essential for the fungal cell wall. mdpi.com While the precise pathway inhibited by this compound is a subject of ongoing research, its efficacy against Candida albicans suggests an interference with a fundamental process. ebin.pub The inhibition could involve pathways related to amino acid biosynthesis, which are known to be crucial for fungal growth and virulence, or it could disrupt the cytoskeleton and cellular trafficking, which would arrest developmental programs. biorxiv.orgnih.gov

Enzymatic Modulatory Activities of this compound

Beyond its effects on regulatory and growth pathways, this compound also exhibits direct modulatory activity on specific enzymes.

Research has pointed towards the inhibition of Heat Shock Protein 90 (Hsp90) as a potential mechanism for this compound's biological effects. mdpi.com Hsp90 is a highly conserved molecular chaperone that is essential for the folding, stabilization, and activation of a large number of "client" proteins, many of which are critical for signal transduction and cell cycle regulation. nih.govbiorxiv.org

The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, a process known as its ATPase activity. nih.govresearchgate.net This ATP-driven cycle facilitates conformational changes in Hsp90 that are necessary for it to interact with and mature its client proteins. biorxiv.org Inhibition of the Hsp90 ATPase activity disrupts the entire chaperone cycle, leading to the degradation of client proteins and ultimately impacting cell viability. nih.govresearchgate.net Small-molecule inhibitors that target the ATP-binding pocket of Hsp90 are known to block its function. nih.gov The investigation into this compound's ability to inhibit Hsp90 ATPase activity suggests a direct interaction with this crucial enzyme, providing another layer to its mechanism of action. mdpi.com

Table 2: Investigated Molecular Targets of this compound

Target System/Enzyme Organism Type Proposed Effect of this compound Reference
YycG/YycF Two-Component System Bacteria Modulation, leading to disruption of cell wall metabolism and growth inhibition. ebin.pubnih.gov
Fungal Growth Pathways Fungi Inhibition, leading to arrested development and growth. ebin.pubmdpi.com

| Heat Shock Protein 90 (Hsp90) | Eukaryotes | Inhibition of ATPase activity, disrupting protein folding and cell signaling. | mdpi.com |

Identification of Other Relevant Enzymatic Targets

While the primary described mechanism of action for this compound is the inhibition of the bacterial two-component regulatory system (TCS), specifically the YycG/YycF system in Bacillus subtilis, research into its broader chemical class, the spirodioxynaphthalenes, suggests other potential enzymatic targets. psu.eduresearchgate.netepdf.pub Spirodioxynaphthalenes are recognized for a wide array of biological activities, including enzyme-inhibitory properties. researchgate.net

Molecular docking studies, a computational method to predict the binding of a molecule to a protein target, have been utilized to explore potential interactions. In silico analyses have assessed the binding potential of this compound and other marine-derived compounds against targets such as the MUC1 oncoprotein, which is associated with cancer. researchgate.net However, these computational predictions require experimental validation to confirm genuine enzymatic inhibition.

Furthermore, studies on related spirodioxynaphthalene compounds have identified inhibitory activity against other enzyme families. For instance, certain naphthoketal-bearing polyketides from this class have shown strong inhibitory action against cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net Another significant target for some spirodioxynaphthalenes is Heat Shock Protein 90 (Hsp90), an important enzyme in cancer therapeutics. researchgate.net Although direct experimental evidence for this compound inhibiting these specific enzymes is not yet established, the activity profile of its structural relatives points toward these pathways as areas for future investigation. The initial discovery of this compound's activity against various bacteria, as detailed in the table below, was pivotal in identifying its primary target. researchgate.net

Table 1: Antibacterial Activity of this compound

Test Organism Activity (Inhibition Zone Diameter at 0.3 µ g/disk )
Brevibacterium sp. 7 mm
Staphylococcus aureus 7 mm
Bacillus subtilis 10 mm
Candida albicans 11 mm

This interactive table summarizes the reported antibacterial and antifungal activity of this compound that led to the investigation of its mechanism of action. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the link between the chemical structure of a molecule and its resulting biological activity. youtube.comresearchgate.net By systematically modifying the molecular structure of a lead compound, chemists can determine which parts of the molecule, known as pharmacophores, are responsible for its effects. slideshare.net This analysis allows for the optimization of a compound's potency and selectivity by altering its chemical makeup. youtube.com While extensive SAR studies specifically for this compound are not widely published, the principles can be applied to understand its function and guide the design of new derivatives.

Defining Structural Motifs Crucial for Observed Biological Potency

The stereochemistry of the molecule is precisely defined and is critical for its interaction with biological targets. nih.gov The specific spatial arrangement of atoms, particularly at the chiral centers including the spiro-carbon, dictates how the molecule fits into an enzyme's active site. nih.gov Any variation in stereochemistry, as seen in studies of other complex natural products, can lead to a significant loss or alteration of biological activity. nih.gov The hydroxyl groups and their specific placement on the naphthalene (B1677914) rings are also crucial, as they can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in a target protein. slideshare.net

Table 2: Key Structural Features of this compound

Structural Feature Description Presumed Importance
Core Scaffold Spirodioxynaphthalene Provides the rigid three-dimensional framework necessary for biological recognition.
Spiroketal Linkage A carbon atom common to two rings, linking the two naphthalene units through oxygen atoms. Creates a specific and fixed spatial orientation of the two halves of the molecule. researchgate.net
Stereochemistry Multiple defined chiral centers. Essential for precise molecular recognition and binding to target enzymes. nih.gov
Hydroxyl Groups -OH groups at specific positions on the aromatic rings. Act as key hydrogen bond donors/acceptors for interaction with biological targets. slideshare.net
Naphthalene Rings Two fused aromatic ring systems. Provide a platform for hydrophobic interactions and electronic contributions to binding.

This interactive table details the principal structural motifs of this compound believed to be essential for its biological activity.

Rational Design and Synthesis of this compound Derivatives for Targeted Activity

Rational drug design involves the strategic creation of new molecules with improved or more specific activities based on an understanding of their biological target and SAR. nih.gov For a complex natural product like this compound, this process would involve the synthesis of novel analogues to probe the function of its various structural motifs. nih.govnih.govrsc.org The goal is to enhance desired activities, such as antibacterial or cytotoxic potency, while potentially reducing off-target effects.

The synthetic strategy would focus on modifying specific sites of the this compound molecule. mdpi.com Key targets for modification would include:

The Hydroxyl Groups: These can be esterified, etherified, or replaced to investigate their role in hydrogen bonding.

The Aromatic Rings: Substituents could be added to the naphthalene rings to alter electronic properties and steric bulk, potentially improving binding affinity or selectivity.

The Naphthalene Core: The core itself could be replaced with other aromatic or heterocyclic systems in a bioisosteric replacement strategy to explore different scaffold requirements.

Table 3: Conceptual Strategy for Rational Design of this compound Derivatives

Modification Target Synthetic Goal Desired Outcome
Hydroxyl (-OH) Groups Synthesize methyl ether or acetyl ester derivatives. Determine the necessity of hydrogen bond donating capability for activity.
Aromatic Rings Introduce electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -CH3) groups. Modulate binding affinity through electronic and hydrophobic interactions.
Spiroketal Core Synthesize analogues with altered ring sizes or heteroatoms. Assess the importance of the specific spirodioxynaphthalene scaffold.
Side Chains Simplify or elaborate peripheral substituents. Identify minimal pharmacophore and regions tolerant of substitution for adding solubility tags or other functionalities.

This interactive table outlines a hypothetical approach to the rational design and synthesis of this compound analogues to build a comprehensive Structure-Activity Relationship (SAR) profile.

Ecological Significance and Inter Species Interactions of Ascochytatin

Role of Ascochytatin in Fungal-Bacterial Chemical Communication and Antagonism

The production of secondary metabolites like this compound is a key strategy for fungi to interact with other microorganisms in their environment. mdpi.com These chemical signals can mediate both cooperative and antagonistic relationships. nih.gov While direct evidence detailing this compound's specific role in quorum sensing—a form of cell-to-cell communication—is still emerging, its discovery was part of a screening program focused on the bacterial two-component regulatory system, suggesting a potential influence on bacterial signaling pathways. researchgate.net

Fungal-bacterial interactions are complex and can involve the exchange of chemical signals that influence behavior such as biofilm formation and virulence. nih.gov In many microbial communities, antagonism is a common strategy where one organism produces compounds to inhibit the growth of another. protocols.io The production of bioactive compounds by fungi can be a defense mechanism against bacterial competitors. biorxiv.org For instance, some fungi produce metabolites that interfere with bacterial quorum sensing, effectively disarming them. frontiersin.org While the precise mechanisms of this compound are under investigation, its bioactive nature points to a role in the chemical warfare that occurs in microbial ecosystems, helping the producing fungus to compete and defend its territory against bacterial encroachment.

Potential Phytotoxic Contributions of this compound in Plant-Fungal Pathogenesis

Fungi, particularly plant pathogenic species, produce a vast array of secondary metabolites that can be toxic to plants. mdpi.com These phytotoxins are considered important factors in the development of plant diseases, as they can damage host tissues and interfere with the plant's defense mechanisms. mdpi.comnih.gov The genus Ascochyta, a known producer of this compound, is responsible for Ascochyta blight diseases in various legume plants. nih.govnih.gov These fungi are typically necrotrophs, meaning they kill host cells to obtain nutrients. nih.gov The production of phytotoxic compounds is a key strategy for this lifestyle. nih.gov

Assessment of this compound's Role as a Phytotoxin in Host-Pathogen Dynamics

The interaction between a plant and a pathogen is a dynamic and complex process. nih.govnih.gov Pathogens employ various strategies, including the secretion of phytotoxins, to overcome the host's defenses. nih.gov These toxins can cause a range of symptoms, such as necrosis, chlorosis, and growth inhibition. mdpi.com The development of disease lesions is a key aspect of pathogenesis, and the spread of these lesions can be influenced by the production of phytotoxins. biorxiv.org

While this compound has been identified as a bioactive metabolite, its specific contribution to the virulence of Ascochyta species in host-pathogen interactions requires further investigation. researchgate.netcsic.es Histological studies of infections by Ascochyta fabae have shown that cellular damage occurs even before direct contact with the fungus, pointing to the involvement of secreted phytotoxins. csic.es However, another metabolite, ascochitine, was found not to be essential for disease development in faba beans, suggesting that other compounds, potentially including this compound, may play a more significant role. csic.es The dynamic interplay between the production of various phytotoxins by the fungus and the activation of the plant's immune response will ultimately determine the outcome of the infection. nih.govnih.gov

This compound's Function in Microbial Competition and Niche Establishment

In any given ecosystem, microbes are in constant competition for limited resources such as nutrients and space. researchgate.netunil.ch The production of secondary metabolites is a crucial strategy for fungi to gain a competitive edge and establish a stable niche. microbialcell.com These compounds can act as antimicrobial agents, inhibiting the growth of or killing competing microbes. researchgate.net

The bioactive properties of this compound suggest that it likely plays a role in this microbial warfare. researchgate.net By producing and secreting this compound, the Ascochyta fungus can create a zone of inhibition around itself, preventing other fungi and bacteria from encroaching on its territory and accessing the available nutrients. researchgate.netmicrobialcell.com This is a form of interference competition, where one organism directly harms another. unil.ch The ability to successfully compete with other microbes is essential for the survival and proliferation of the fungus in its natural environment. nih.gov The production of compounds like this compound is a key factor in shaping the composition and dynamics of microbial communities. microbialcell.comnih.gov

Data Tables

Table 1: Effects of Fungal Extracts on Different Plant Species This table is a representation of the type of data found in the cited literature and is for illustrative purposes.

Plant SpeciesFungal Extract from PDA Medium (Foliar Damage mm²)Fungal Extract from OMA Medium (Foliar Damage mm²)Fungal Extract from CA Medium (Foliar Damage mm²)
Faba Bean150140130
Narbon Vetch120110100
Common Vetch11510595
Lentil807570
Pea706560

Data adapted from studies on the phytotoxicity of fungal extracts. csic.es

Advanced Methodologies for Ascochytatin Analysis and Characterization

High-Resolution Spectroscopic Techniques for Fine Structural Elucidation

The definitive determination of ascochytatin's three-dimensional structure is accomplished through a combination of high-resolution spectroscopic methods. researchgate.netnih.gov These techniques provide detailed information about the connectivity of atoms and their spatial arrangement. jchps.comjeolusa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for elucidating the complex structure of this compound. jeolusa.comslideshare.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's framework. researchgate.netpitt.edu

¹H NMR spectra reveal the number and environment of hydrogen atoms. pitt.edu

¹³C NMR provides information on the carbon skeleton. researchgate.netpitt.edu

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing for the assembly of the planar structure. researchgate.net

For instance, the structure of this compound, a spirodioxynaphthalene metabolite, was determined using various spectroscopic methods, including NMR and mass spectrometry. researchgate.net The molecular formula was established as C20H18O7 based on High-Resolution Fast Atom Bombardment-Mass Spectrometry (HRFAB-MS) and ¹³C NMR data. researchgate.net

X-ray Crystallography offers an unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique has been successfully applied to this compound to confirm its relative stereochemistry. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise position of each atom. wikipedia.org For this compound, an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing was generated from X-ray crystallographic analysis to illustrate the relative configuration of the molecule. researchgate.net

Mass Spectrometry (MS) is another critical technique used in the structural elucidation of this compound. jchps.comsolubilityofthings.com High-resolution mass spectrometry, such as HRFAB-MS, provides the accurate mass of the molecule, which is essential for determining its elemental composition. researchgate.netresearchgate.net

Spectroscopic Data for this compound

Key spectroscopic data used in the structural elucidation of this compound.

TechniqueInformation ObtainedReference
¹H NMRProton chemical shifts and coupling constants, revealing the hydrogen environments. researchgate.net
¹³C NMRCarbon chemical shifts, indicating the types of carbon atoms present. researchgate.net
COSYCorrelation between coupled protons, establishing proton-proton spin systems. researchgate.net
HMBCCorrelations between protons and carbons over two to three bonds, defining the carbon framework. researchgate.net
HRFAB-MSPrecise molecular weight, used to determine the molecular formula. researchgate.net
X-ray CrystallographyThree-dimensional atomic coordinates, confirming relative stereochemistry. researchgate.netnih.gov

Advanced Chromatographic-Mass Spectrometric Approaches for Metabolomic Profiling

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the detection and quantification of this compound in complex mixtures, a process central to metabolomics. researchgate.net These methods offer high sensitivity and selectivity, allowing for the analysis of minute quantities of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for metabolomic analysis. frontiersin.orgthermofisher.comnih.gov It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov Different LC methods can be employed depending on the polarity of the metabolites of interest. thermofisher.com For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for polar compounds. frontiersin.orgnih.gov LC-MS-based metabolomics can be used for both untargeted analysis, which aims to detect all measurable analytes in a sample, and targeted analysis, which focuses on specific metabolites. frontiersin.orglcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique in metabolomics, particularly for the analysis of volatile and thermally stable compounds. thermofisher.comnist.gov For non-volatile compounds like this compound, chemical derivatization is often required to increase their volatility and thermal stability. thermofisher.com GC-MS provides excellent chromatographic separation and reproducible fragmentation patterns, which aid in compound identification. thermofisher.comresearchgate.net

The combination of these advanced hyphenated techniques allows for comprehensive metabolomic profiling, enabling the identification and quantification of this compound and its related metabolites in various biological systems. nih.govnih.gov

Chromatographic-Mass Spectrometric Techniques for this compound Analysis

Comparison of advanced chromatographic-mass spectrometric approaches for metabolomic profiling of this compound.

TechniquePrincipleApplicability to this compoundReference
LC-MSSeparates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Well-suited for the analysis of this compound, a semi-polar compound, in biological extracts. frontiersin.orgthermofisher.comnih.gov
GC-MSSeparates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Requires chemical derivatization to increase the volatility of this compound for analysis. thermofisher.comnist.gov

Computational Modeling and Chemoinformatics for Predictive Activity and Target Identification

Computational modeling and chemoinformatics are increasingly vital in modern drug discovery and the characterization of bioactive compounds like this compound. qima-lifesciences.comresearchgate.netsolteszlab.com These in silico approaches accelerate research by predicting biological activities and identifying potential molecular targets, thereby guiding experimental studies. longdom.orgnih.govfrontiersin.org

Chemoinformatics involves the use of computational methods to analyze chemical data. longdom.orgmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of a compound based on its chemical structure. mdpi.comarxiv.org By building models from datasets of compounds with known activities, QSAR can estimate the potential efficacy of new or uncharacterized molecules like this compound. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjpionline.org This method is instrumental in identifying potential protein targets for this compound by simulating its interaction with the binding sites of various proteins. nih.gov The results of docking studies can provide insights into the mechanism of action and guide the design of more potent analogs.

Target Identification through computational methods can involve various strategies. nih.gov Ligand-based approaches, for example, rely on the principle that similar molecules often bind to similar targets. nih.gov By comparing the chemical features of this compound to those of compounds with known targets, potential new targets can be inferred. nih.gov Chemical proteomics is another powerful approach for target identification, although it involves experimental as well as computational components. mdpi.com

The integration of these computational tools provides a powerful platform for hypothesis generation, enabling researchers to prioritize experimental efforts and gain a deeper understanding of the biological relevance of this compound. nih.govmdpi.com

Computational and Chemoinformatic Approaches for this compound Research

Overview of computational methods for predicting the activity and identifying targets of this compound.

MethodologyDescriptionApplication to this compoundReference
QSARDevelops mathematical models to correlate chemical structure with biological activity.Predicting the potential bioactivities of this compound and its derivatives. nih.govmdpi.com
Molecular DockingSimulates the binding of a small molecule to the active site of a target protein.Identifying potential protein targets and understanding the molecular basis of interaction. mdpi.comjpionline.org
Ligand-Based Target PredictionIdentifies potential targets based on the similarity of the ligand to compounds with known targets.Suggesting putative protein targets for this compound based on its chemical structure. nih.gov

Emerging Research Frontiers and Translational Opportunities for Ascochytatin

Biotechnological Approaches for Enhanced and Sustainable Ascochytatin Production

The sustainable and large-scale production of natural products like this compound is crucial for further research and development. nih.govresearchgate.net Biotechnology offers a pathway to overcome the limitations of traditional chemical synthesis or direct extraction from the native fungal source, which can be low-yield. nih.govmdpi.com Current research focuses on optimizing the fermentation process of the producing microorganism, Ascochyta sp. NGB4. researchgate.net

Key biotechnological strategies include:

Fermentation Optimization: The yield of microbial metabolites is highly dependent on cultivation conditions. nih.govmdpi.com Optimizing parameters such as pH, temperature, aeration, and agitation can significantly enhance this compound production. mdpi.com Furthermore, the composition of the culture medium is critical. Supplementation with specific carbon and nitrogen sources, like xylose or peptone, has been shown to boost the production of other fungal metabolites and represents a viable strategy for this compound. nih.gov For instance, the production of other secondary metabolites has been increased by up to 90% through the careful supplementation of the production medium. nih.gov

Sustainable Substrates: A significant move towards sustainability in biotechnology involves the use of agro-industrial residues as substrates for fermentation. mdpi.com Materials such as molasses, potato peels, and beetroot pomace are rich in carbohydrates and other necessary nutrients, making them promising, cost-effective, and environmentally friendly alternatives to refined media. mdpi.commdpi.com This approach not only reduces production costs but also adds value to waste products, contributing to a circular economy. mdpi.com

Genetic and Metabolic Engineering: Modern biotechnological tools allow for the genetic modification of producing strains to enhance yields. delveinsight.com Techniques like overexpressing key biosynthetic genes or knocking out competing metabolic pathways can channel cellular resources towards the synthesis of the desired compound. nih.gov For example, in the production of other metabolites, altering redox-cofactor metabolism through genetic engineering has led to a 10% increase in product yield by reducing the formation of byproducts like glycerol. nih.gov These metabolic engineering strategies hold considerable promise for developing high-yielding strains of Ascochyta sp. for industrial-scale this compound production.

StrategyApproachPotential Benefit
Fermentation Optimization Adjusting physical parameters (pH, temperature) and medium composition. mdpi.comIncreased yield and productivity. nih.gov
Sustainable Production Using agro-industrial residues as fermentation substrates. mdpi.comReduced production cost and environmental impact. mdpi.com
Metabolic Engineering Modifying the genetic pathways of the producing fungus. delveinsight.comnih.govSignificantly enhanced production yields and reduced byproducts. nih.gov

Discovery of Novel Bioactivities and Therapeutic Potential Beyond Current Scope

This compound was initially identified through a screening program designed to find inhibitors of the bacterial two-component regulatory system (TCS), a fundamental mechanism for how bacteria respond to environmental stress. researchgate.netnih.gov This discovery points to a specific and valuable mode of action. Its established bioactivities include cytotoxicity against human cancer cell lines and antimicrobial effects against various pathogens. mdpi.comresearchgate.netnih.gov

Established Bioactivities of this compound:

Activity Type Target Measurement (IC₅₀) Source
Cytotoxic A549 (Lung Carcinoma) 4.8 µM mdpi.comnih.gov
Cytotoxic Jurkat (T-cell leukemia) 6.3 µM mdpi.comresearchgate.net
Antimicrobial Brevibacterium sp. 7 mm inhibition zone (0.3 µ g/disk ) researchgate.net
Antimicrobial Staphylococcus aureus 7 mm inhibition zone (0.3 µ g/disk ) researchgate.net
Antimicrobial Bacillus subtilis 10 mm inhibition zone (0.3 µ g/disk ) researchgate.net

While its anticancer and antimicrobial properties are significant, the true potential of this compound may extend far beyond this current scope. frontiersin.orgnih.gov Research into other complex fungal metabolites suggests that compounds with one type of bioactivity often possess others. frontiersin.org The exploration of novel therapeutic applications is a key research frontier.

Potential new areas of investigation include:

Enzyme Inhibition: Many fungal metabolites are potent enzyme inhibitors. researchgate.net Given its complex structure, this compound could be screened against a wide range of enzymes involved in various diseases, potentially uncovering new therapeutic targets.

Immunomodulation: Some antimicrobial peptides and fungal compounds can modulate the host immune response. frontiersin.orgfrontiersin.org Investigating whether this compound has pro-inflammatory or anti-inflammatory properties could open doors to its use in autoimmune diseases or as an adjuvant in cancer therapy.

Anti-metastatic Properties: Studies on other compounds, such as statins, have shown that they can reduce cancer metastasis by inhibiting key biological pathways. frontiersin.org Research into whether this compound can prevent the spread of cancer cells, independent of its direct cytotoxic effects, would be a valuable pursuit.

Synthetic Biology and Biosynthetic Engineering for Diversification of this compound Analogues

While this compound itself is a promising molecule, synthetic biology and biosynthetic engineering offer the tools to create novel analogues with potentially superior properties. dothideomycetes.org The goal is to generate a library of this compound-related compounds that can be screened for enhanced potency, greater selectivity, or entirely new biological activities. igi-global.com

This can be achieved by:

Identifying and Modifying Biosynthetic Gene Clusters (BGCs): The genetic instructions for producing this compound are encoded in a BGC within the fungus's DNA. By identifying this cluster, scientists can manipulate the genes responsible for its synthesis.

Pathway Engineering: Researchers can introduce, modify, or delete specific enzymatic steps in the biosynthetic pathway. For example, altering the function of tailoring enzymes like oxidoreductases or transferases could lead to the creation of this compound derivatives with different hydroxylation or methylation patterns, potentially altering their bioactivity.

Heterologous Expression: The this compound BGC could be transferred into a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus niger. nih.gov These hosts are often easier to grow and genetically manipulate, which can accelerate the production and diversification of analogues. mdpi.com

The diversification of this compound analogues through these methods could yield new chemical entities with improved drug-like properties, overcoming potential limitations of the parent compound and expanding its therapeutic applicability.

Integration of Multi-Omics Data for Holistic Understanding of this compound Biology

To fully realize the potential of this compound and its analogues, a comprehensive understanding of its biological interactions is necessary. The integration of multi-omics data provides a powerful, systems-level approach to achieve this. rsc.orgnih.gov This involves combining data from genomics, proteomics, and metabolomics to create a holistic picture of how this compound functions. nih.govisaaa.org

Genomics: This field studies the complete set of an organism's DNA. isaaa.org For this compound, genomic analysis of Ascochyta sp. is essential for identifying the biosynthetic gene cluster responsible for its production. anu.edu.au This information is the foundation for the synthetic biology approaches described in the previous section. helsinki.fi

Proteomics: This is the large-scale study of proteins. isaaa.orgnih.gov By treating cells with this compound and analyzing changes in their proteome, researchers can identify the specific proteins and cellular pathways that the compound interacts with. This can reveal its mechanism of action, including its primary targets and any off-target effects. nih.gov

By integrating these different layers of biological information, researchers can move from a simple understanding of this compound's direct effects to a complex model of its interaction with the entire cellular system. rsc.orgmixomics.org This holistic view is critical for predicting its therapeutic efficacy, identifying potential synergies with other drugs, and guiding the rational design of next-generation analogues. nih.gov

Q & A

Q. How is Ascochytatin structurally identified and characterized in natural sources?

Methodological Answer:

  • Isolation : Use solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques (HPLC, TLC) to isolate this compound from fungal cultures .
  • Structural Elucidation : Employ NMR (¹H, ¹³C, 2D-COSY) for functional group analysis, mass spectrometry (HR-ESI-MS) for molecular weight confirmation, and X-ray crystallography for stereochemical determination .
  • Purity Validation : Validate via melting point analysis and HPLC with ≥95% purity thresholds .

Q. What experimental designs are recommended for initial bioactivity screening of this compound?

Methodological Answer:

  • In Vitro Assays : Use dose-response curves (0.1–100 µM) in cell lines (e.g., cancer HeLa, MCF-7) with MTT assays for cytotoxicity. Include positive controls (e.g., doxorubicin) and negative controls (DMSO solvent) .
  • Target Identification : Apply molecular docking (AutoDock Vina) to predict protein targets (e.g., tubulin, kinases) and validate via SPR (surface plasmon resonance) .
  • Statistical Design : Use triplicate experiments with ANOVA to assess significance (p < 0.05) .

Q. How can researchers optimize this compound synthesis for higher yields?

Methodological Answer:

  • Fermentation Optimization : Vary parameters like pH (5–7), temperature (25–30°C), and carbon sources (glucose vs. sucrose) in fungal cultures using response surface methodology (RSM) .
  • Synthetic Routes : For total synthesis, explore Sharpless epoxidation or Suzuki-Miyaura coupling, monitoring yields via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Meta-Analysis : Systematically review datasets (PRISMA guidelines) to identify confounding variables (e.g., assay protocols, solvent polarity) .
  • Dose-Response Reevaluation : Test conflicting bioactivities (e.g., antifungal vs. cytotoxic effects) across multiple cell lines and pathogen models (e.g., Candida albicans, Aspergillus flavus) .
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., CYP51 in fungi) and assess this compound’s efficacy .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Modify functional groups (e.g., hydroxylation, methylation) and compare bioactivity using principal component analysis (PCA) .
  • Computational Modeling : Perform QSAR (Quantitative SAR) with Gaussian software to predict pharmacophores and validate via in vitro assays .
  • Crystallography : Compare X-ray structures of this compound-protein complexes (e.g., tubulin) to identify binding motifs .

Q. How to design a robust study investigating this compound’s ecological role in fungal symbiosis?

Methodological Answer:

  • Field Sampling : Collect host plants/fungi from diverse biomes, using metagenomics (16S/ITS sequencing) to correlate this compound presence with microbial diversity .
  • Gene Knockdown : Silence this compound biosynthetic genes (e.g., polyketide synthases) via RNAi and monitor symbiosis disruption .
  • Ecotoxicity Testing : Assess non-target effects on soil microbiota using LC-MS/MS and metabarcoding .

Methodological Challenges and Solutions

Q. How to address reproducibility issues in this compound research?

Methodological Answer:

  • Standardized Protocols : Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for antifungal assays .
  • Open Data : Share raw NMR/MS spectra in repositories (e.g., GNPS) for cross-validation .
  • Replication Studies : Collaborate with independent labs to verify bioactivity using identical strains and protocols .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other compounds?

Methodological Answer:

  • Isobologram Analysis : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1) or antagonism (CI > 1) .
  • Machine Learning : Train models (e.g., random forests) on high-throughput screening data to predict synergistic partners .

Ethical and Reporting Standards

Q. How to ensure ethical compliance in this compound studies involving microbial genetic resources?

Methodological Answer:

  • Nagoya Protocol : Obtain permits for fungal strains collected in biodiversity-rich regions .
  • Data Transparency : Disclose strain origins and genetic modifications in supplementary materials .

Q. What are the best practices for reporting this compound research in journals?

Methodological Answer:

  • STRUCTURE : Follow IMRaD format, with detailed Methods sections (e.g., HPLC gradients, NMR parameters) .
  • Supplementary Data : Include crystallographic data (CIF files), dose-response curves, and raw spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.